Product packaging for 1-(Oxazinan-2-yl)ethanone(Cat. No.:CAS No. 855401-36-4)

1-(Oxazinan-2-yl)ethanone

Cat. No.: B2941897
CAS No.: 855401-36-4
M. Wt: 129.159
InChI Key: SPPXRLHZUHMUIL-UHFFFAOYSA-N
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Description

1-(Oxazinan-2-yl)ethanone is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a ketone and an oxazinanone group, a six-membered cyclic urethane structure. The oxazinanone moiety is recognized as a key structural unit in numerous pharmaceutically relevant compounds and natural products . This structure is found in molecules with a range of biological activities, including antibacterial, anti-inflammatory, and enzyme-inhibiting properties . As a result, this compound serves as a valuable synthetic intermediate or building block for researchers developing new bioactive molecules, ligands, or catalysts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B2941897 1-(Oxazinan-2-yl)ethanone CAS No. 855401-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxazinan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPXRLHZUHMUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxazinan 2 Yl Ethanone and Analogous N Acyl Oxazinanes

Direct Synthetic Routes to the 1-(Oxazinan-2-yl)ethanone Core

Direct synthetic approaches to the this compound core focus on the initial formation of the saturated 1,2-oxazinane (B1295428) ring, followed by the introduction of the ethanone (B97240) group at the nitrogen atom.

Cyclization Strategies for Saturated 1,2-Oxazinane Ring Formation

The formation of the saturated 1,2-oxazinane ring can be achieved through the cyclization of linear precursors, with the reaction between amino alcohols and aldehydes being a common and effective method. This approach involves the condensation of a 1,4-amino alcohol with an aldehyde to form a cyclic hemiaminal, which then dehydrates to yield the oxazinane ring.

One efficient method for this transformation involves microwave irradiation in the presence of air. scirp.orgscirp.org In this process, it is proposed that the aldehyde is partially oxidized to a carboxylic acid, which then catalyzes the condensation reaction. scirp.org This method offers a mild and rapid route to oxazinanes in excellent yields. scirp.orgscirp.org

ReactantsConditionsProductYieldReference
Hydrocinnamaldehyde and N-methyl aminopropanolMicrowave, 50°C, airCorresponding oxazinaneExcellent scirp.org
Various aldehydes and N-methyl aminopropanolMicrowave, 50°C, airCorresponding oxazinanesExcellent scirp.org

This table showcases examples of oxazinane synthesis via the cyclization of amino alcohols and aldehydes.

Acylation Chemistry for the Introduction of the Ethanone Moiety at N-2

Once the 1,2-oxazinane ring is formed, the ethanone moiety is introduced at the nitrogen atom (N-2) through an acylation reaction. This is a standard transformation in organic synthesis, and various acetylating agents can be employed. The most common method involves the reaction of the secondary amine of the oxazinane ring with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base is necessary to neutralize the acidic byproduct of the reaction (e.g., HCl or acetic acid).

The traditional method for the N-acylation of similar heterocyclic compounds, such as carbazoles, involves combining the heterocycle with an acyl chloride or a similar activated acyl derivative in the presence of a base. nih.gov This general principle is applicable to the acylation of 1,2-oxazinanes.

Synthesis through Precursor Manipulation

An alternative to the direct synthesis of the this compound core is the manipulation of precursor molecules that already contain a related heterocyclic structure.

Reduction of Unsaturated 1,2-Oxazine Precursors

This approach involves the synthesis of an unsaturated 1,2-oxazine precursor, which is then reduced to the saturated oxazinane. A common method for the synthesis of 1,2-oxazine N-oxides is the hetero-Diels-Alder reaction between a nitroalkene and an alkene. osi.lvmdpi.com This reaction can proceed without a catalyst and often with high regioselectivity. osi.lvmdpi.com

The resulting 1,2-oxazine N-oxides can then be reduced to the corresponding 1,2-oxazinanes. The C=N bond of 5,6-dihydro-4H-1,2-oxazines can be selectively reduced to yield 1,2-oxazinane products using mild reducing agents like sodium cyanoborohydride. researchgate.net Following the reduction of the ring, the ethanone group can be introduced via N-acylation as described in section 2.1.2.

PrecursorReactionProductReference
Nitroalkenes and AlkenesHetero-Diels-Alder1,2-Oxazine N-oxides osi.lvmdpi.com
5,6-dihydro-4H-1,2-oxazinesReduction (e.g., NaBH3CN)1,2-Oxazinanes researchgate.net

This table outlines the synthesis of oxazinanes through the reduction of unsaturated precursors.

Functional Group Interconversions Leading to the Ethanone Unit

While less common, it is theoretically possible to introduce the ethanone unit through the interconversion of other functional groups already present on the nitrogen atom of the oxazinane ring. For instance, if a different acyl group is present, it could potentially be cleaved and replaced with an acetyl group. Another hypothetical route could involve the oxidation of an N-ethyl group to an N-acetyl group, although this is a challenging transformation that would require specific and mild oxidizing agents to avoid over-oxidation or ring cleavage.

Stereoselective and Asymmetric Synthesis Approaches for Oxazinane Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of oxazinane scaffolds is of significant importance, as many biologically active molecules are chiral. These approaches aim to control the three-dimensional arrangement of atoms in the oxazinane ring.

One notable method for the asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds is the organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters. rsc.org This reaction proceeds in good to excellent yields, with excellent diastereoselectivity and good enantioselectivity. rsc.org

Another approach to synthesizing chiral 1,2-amino alcohols, which are precursors to chiral oxazinanes, utilizes arylglyoxals and a pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction to form morpholinone products with high yields and selectivities. nih.gov These can then be converted to the desired 1,2-amino alcohols. nih.gov

Furthermore, the synthesis of oxazoline-fused saccharides from peracetylated saccharides and benzonitriles has been shown to be stereoselective. rsc.org While not directly a synthesis of 1,2-oxazinanes, the principles of controlling stereochemistry in related heterocyclic systems are relevant.

Reaction TypeReactantsKey FeaturesReference
Organocatalytic [4+2] CycloadditionMethyleneindolinones and γ-aminooxy-α,β-unsaturated esterExcellent diastereoselectivity, good enantioselectivity rsc.org
Brønsted Acid-Catalyzed ReactionArylglyoxals and pseudoephedrine auxiliaryHigh yields and selectivities for chiral morpholinone precursors nih.gov

This table summarizes key stereoselective and asymmetric approaches to oxazinane and related scaffolds.

Chemical Reactivity and Derivatization of 1 Oxazinan 2 Yl Ethanone

Reactivity at the Saturated 1,2-Oxazinane (B1295428) Ring System

The 1,2-oxazinane ring is a six-membered saturated heterocycle containing a nitrogen-oxygen single bond. The presence of the N-acetyl group significantly influences the ring's reactivity, particularly by affecting the electron density on the nitrogen and adjacent atoms.

The N-O bond within the 1,2-oxazinane ring is a point of potential weakness and can be cleaved under certain conditions, leading to ring-opening reactions. Reductive cleavage of the N-O bond is a common transformation for 1,2-oxazine derivatives, yielding valuable amino alcohol precursors. mdpi.com While specific studies on 1-(Oxazinan-2-yl)ethanone are limited, related N-substituted oxazinanes undergo ring-opening upon treatment with various reagents. For instance, the reaction of N-aryl bicyclic aziridines, which can be considered strained analogs, has been systematically evaluated, showing regioselective ring-opening under a variety of conditions. nih.gov

In some cases, ring-opening can be followed by rearrangements. For example, treatment of certain 1,2-oxazine N-oxides with acid can lead to rearrangements and the formation of different heterocyclic systems. researchgate.net The N-acetyl group in this compound can influence the stability of any charged intermediates, thereby directing the course of such rearrangements.

Reaction Type Reagents and Conditions Product Type Notes
Reductive N-O CleavageH₂, Raney Ni or other reducing agents1,4-Amino alcohol derivativesA common strategy for accessing functionalized acyclic compounds from oxazine (B8389632) precursors.
Acid-Catalyzed Ring OpeningStrong acids (e.g., HCl, H₂SO₄)Halogenated amino alcohols or rearranged productsThe outcome is highly dependent on the substrate and reaction conditions.
ANRORC ReactionsNucleophiles like iodideRing-expanded or rearranged heterocyclic systemsANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions have been observed in related indazole systems. nih.gov

Direct electrophilic substitution on the saturated 1,2-oxazinane ring is generally challenging due to the lack of aromaticity. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com However, reactions can be initiated at positions alpha to the heteroatoms under specific conditions. The N-acetyl group withdraws electron density from the nitrogen atom, potentially influencing the reactivity of adjacent C-H bonds.

Nucleophilic substitution reactions on the oxazinane ring are also not straightforward unless a suitable leaving group is present. The ring carbons are sp³-hybridized and not highly electrophilic. However, if a substituent is introduced that can act as a leaving group, nucleophilic displacement can occur. khanacademy.org For instance, halogenation at a ring carbon could be followed by substitution with a nucleophile.

A more common approach for derivatizing the oxazinane ring is through the functionalization of its C-H bonds, particularly at positions adjacent to the heteroatoms. nih.gov Research on the direct sp³ C-H functionalization of saturated heterocycles has gained significant attention. kaist.ac.krnih.govresearchgate.net These methods often involve radical-based C-H bond activation, allowing for the introduction of new carbon-carbon bonds. ucl.ac.uk While direct examples for this compound are not prevalent, the principles can be applied. For instance, aerobic C-H activation has been used to functionalize various saturated heterocycles. ucl.ac.uk

Furthermore, deprotonation at the carbon alpha to the nitrogen, followed by reaction with an electrophile, is a potential route for functionalization, although the acidity of these protons is generally low.

Transformations of the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached to the nitrogen atom offers a rich platform for a variety of chemical transformations, primarily involving the carbonyl group and the alpha-carbon.

The carbonyl group of the ethanone moiety is susceptible to attack by nucleophiles. A range of classical carbonyl reactions can be envisaged for this compound.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This would yield 1-(1-hydroxyethyl)oxazinan-2-one.

Condensation Reactions: The acetyl group can participate in condensation reactions. For example, in the presence of a base, it could undergo an aldol-type condensation with an aldehyde or ketone. frontiersin.org N-heterocyclic carbene (NHC)-catalyzed aza-benzoin condensation is another possibility for the formation of α-amino ketones from aldehydes and imines, highlighting the reactivity of carbonyl groups in such systems. mdpi.com

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after acidic workup.

Reaction Type Reagent Product
ReductionNaBH₄ or LiAlH₄1-(1-Hydroxyethyl)oxazinan-2-one
Aldol (B89426) CondensationAldehyde/Ketone, Baseβ-Hydroxy ketone derivative
Grignard AdditionR-MgX, then H₃O⁺1-(1-Hydroxy-1-alkyl/aryl-ethyl)oxazinan-2-one

The protons on the methyl group of the ethanone moiety (alpha-protons) are acidic and can be removed by a strong base to form an enolate. wikipedia.org This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the alpha-carbon.

The formation and reactivity of enolates are fundamental in organic synthesis. bham.ac.uk The enolate of this compound can be alkylated, halogenated, or acylated at the alpha-position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were other acidic protons.

Alkylation: The enolate can be reacted with alkyl halides to introduce an alkyl group at the alpha-carbon.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the alpha-carbon can be halogenated.

Acylation: The enolate can be acylated using an acyl chloride or anhydride (B1165640) to form a β-dicarbonyl compound.

The chemistry of aza-enolates, which are nitrogen analogs of enolates, further illustrates the synthetic potential of such intermediates. wikipedia.orgyoutube.com They can react with a variety of electrophiles, including epoxides and alkyl halides. wikipedia.orgucl.ac.uk

Reaction Electrophile Product Type Key Intermediate
AlkylationAlkyl halide (R-X)α-Alkylated ketoneEnolate
HalogenationHalogen (X₂)α-Halogenated ketoneEnolate
AcylationAcyl chloride (RCOCl)β-Dicarbonyl compoundEnolate

Synthesis of Complex Architectures Incorporating the this compound Unit

The integration of the this compound moiety into more elaborate structures can be achieved through established synthetic organic chemistry reactions. The following sections outline plausible synthetic pathways for the formation of 2-(2,4-Difluorophenoxy)-1-(oxazinan-2-yl)ethanone and Indolizin-2-yl(oxazinan-2-yl)methanone, demonstrating the adaptability of the this compound framework.

Synthesis of 2-(2,4-Difluorophenoxy)-1-(oxazinan-2-yl)ethanone

The synthesis of 2-(2,4-Difluorophenoxy)-1-(oxazinan-2-yl)ethanone can be conceptually approached through a Williamson ether synthesis. This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would necessitate the preparation of a 2-halo-1-(oxazinan-2-yl)ethanone intermediate.

Step 1: Synthesis of 2-Chloro-1-(oxazinan-2-yl)ethanone

The initial step involves the chlorination of this compound at the alpha-position to the carbonyl group. This can be achieved by treating this compound with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent like dichloromethane.

Step 2: Williamson Ether Synthesis

The resulting 2-chloro-1-(oxazinan-2-yl)ethanone can then be reacted with 2,4-difluorophenol (B48109) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the chloride from the α-carbon of the ketone via an Sₙ2 reaction to yield the target ether, 2-(2,4-Difluorophenoxy)-1-(oxazinan-2-yl)ethanone. α-Halo ketones are known to be effective alkylating agents in such reactions.

Interactive Data Table: Proposed Synthesis of 2-(2,4-Difluorophenoxy)-1-(oxazinan-2-yl)ethanone

StepReactantsReagentsProductReaction Type
1This compoundSulfuryl Chloride (SO₂Cl₂)2-Chloro-1-(oxazinan-2-yl)ethanoneα-Halogenation
22-Chloro-1-(oxazinan-2-yl)ethanone, 2,4-DifluorophenolSodium Hydride (NaH)2-(2,4-Difluorophenoxy)-1-(oxazinan-2-yl)ethanoneWilliamson Ether Synthesis

Synthesis of Indolizin-2-yl(oxazinan-2-yl)methanone

The synthesis of Indolizin-2-yl(oxazinan-2-yl)methanone can be envisioned through a Friedel-Crafts acylation reaction, a fundamental method for the attachment of acyl groups to aromatic rings. This approach requires the preparation of an appropriate acylating agent derived from this compound.

Step 1: Preparation of 1-(Oxazinan-2-yl)acetyl Chloride

To create a suitable acylating agent, this compound would first need to be converted to its corresponding carboxylic acid, 1-(oxazinan-2-yl)acetic acid. This transformation can be achieved through various oxidative methods. Subsequently, the carboxylic acid can be converted to the more reactive acyl chloride, 1-(oxazinan-2-yl)acetyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Friedel-Crafts Acylation of Indolizine (B1195054)

The prepared 1-(oxazinan-2-yl)acetyl chloride can then be used to acylate indolizine. The Friedel-Crafts acylation is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction involves the electrophilic substitution of a hydrogen atom on the indolizine ring with the acyl group. Acylation of indolizines generally occurs at the C1 or C3 position, and specific reaction conditions can influence the regioselectivity. For the synthesis of the 2-substituted product, a multi-step process involving protection and directed metallation might be necessary to achieve the desired isomer. However, for the purpose of this theoretical outline, a direct acylation is considered.

Interactive Data Table: Proposed Synthesis of Indolizin-2-yl(oxazinan-2-yl)methanone

StepReactantsReagentsProductReaction Type
1aThis compoundOxidizing Agent1-(Oxazinan-2-yl)acetic acidOxidation
1b1-(Oxazinan-2-yl)acetic acidThionyl Chloride (SOCl₂)1-(Oxazinan-2-yl)acetyl chlorideAcyl Chloride Formation
2Indolizine, 1-(Oxazinan-2-yl)acetyl chlorideAluminum Chloride (AlCl₃)Indolizin-2-yl(oxazinan-2-yl)methanoneFriedel-Crafts Acylation

Advanced Spectroscopic and Structural Elucidation of 1 Oxazinan 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For 1-(Oxazinan-2-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to determine the compound's connectivity and stereochemistry.

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. Based on the structure of this compound, which comprises a saturated six-membered oxazinane ring N-acylated with an acetyl group, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H NMR Chemical Shifts:

The protons of the oxazinane ring are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen and oxygen atoms will be the most deshielded.

-CH₂-O- (C6): Protons on the carbon adjacent to the ring oxygen are anticipated to resonate in the range of δ 3.5-4.5 ppm.

-CH₂-N- (C3): Protons on the carbon adjacent to the ring nitrogen are expected to appear at approximately δ 3.0-4.0 ppm.

-CH₂-CH₂- (C4, C5): The methylene (B1212753) protons on C4 and C5 would likely be found in the more shielded region of δ 1.5-2.5 ppm.

N-CH-O (C2): The proton at the C2 position, being adjacent to both nitrogen and oxygen, is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 5.0-6.0 ppm.

CH₃-C=O: The methyl protons of the acetyl group are expected to give a sharp singlet at around δ 2.1 ppm.

Predicted ¹³C NMR Chemical Shifts:

The carbon chemical shifts are also influenced by the electronegativity of neighboring atoms.

C=O: The carbonyl carbon of the acetyl group is predicted to have the most downfield chemical shift, in the range of δ 168-172 ppm.

N-CH-O (C2): The C2 carbon, bonded to both nitrogen and oxygen, is expected to be significantly deshielded, with a predicted chemical shift around δ 80-90 ppm.

-CH₂-O- (C6): The carbon adjacent to the ring oxygen is anticipated to resonate at approximately δ 65-75 ppm.

-CH₂-N- (C3): The carbon adjacent to the ring nitrogen is predicted to appear in the range of δ 40-50 ppm.

-CH₂-CH₂- (C4, C5): The C4 and C5 carbons are expected to be the most shielded, with chemical shifts in the range of δ 20-30 ppm.

CH₃-C=O: The methyl carbon of the acetyl group is predicted to resonate at approximately δ 20-25 ppm.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
25.0 - 6.080 - 90
33.0 - 4.040 - 50
41.5 - 2.520 - 30
51.5 - 2.520 - 30
63.5 - 4.565 - 75
C=O-168 - 172
CH₃~2.120 - 25

Two-dimensional NMR techniques are indispensable for confirming the predicted structure and assigning the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the connectivity of protons within the oxazinane ring through vicinal coupling. For instance, correlations would be expected between the protons on C3 and C4, C4 and C5, and C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would provide information about longer-range (two- and three-bond) correlations between protons and carbons. Key correlations would be expected from the methyl protons of the acetyl group to the carbonyl carbon and the C2 carbon of the oxazinane ring. This would confirm the position of the acetyl group on the nitrogen atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Predicted Infrared (IR) and Raman Frequencies:

The key functional groups in this compound are the amide and the ether linkages within the ring.

Amide I Band (C=O stretch): A strong absorption in the IR spectrum is predicted in the region of 1640-1680 cm⁻¹ due to the carbonyl stretching of the N-acetyl group. This band would also be observable, though likely weaker, in the Raman spectrum. spcmc.ac.innih.govlibretexts.orglibretexts.org

C-N Stretch: The stretching vibration of the C-N bond in the amide group is expected to appear in the IR spectrum around 1250-1350 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the oxazinane ring are predicted to result in strong IR absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.org

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of the ring and the methyl group of the acetyl moiety are expected in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
AmideC=O Stretch (Amide I)1640 - 1680 (Strong)1640 - 1680 (Weak-Medium)
AmideC-N Stretch1250 - 1350 (Medium)1250 - 1350 (Weak)
EtherC-O-C Stretch1050 - 1150 (Strong)1050 - 1150 (Weak)
AliphaticC-H Stretch2850 - 3000 (Medium-Strong)2850 - 3000 (Strong)

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound and to propose its fragmentation pathways under ionization.

Predicted Molecular Mass and Fragmentation:

The molecular formula of this compound is C₆H₁₁NO₂.

Molecular Ion Peak [M]⁺: The exact mass of the molecular ion would be determined by HRMS, providing confirmation of the elemental composition.

Fragmentation Pathways: Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. A primary fragmentation would likely be the loss of the acetyl group (CH₃CO•) leading to a prominent fragment ion. Cleavage of the oxazinane ring is also expected. Common fragmentation patterns for cyclic amines often involve alpha-cleavage, which in this case would be adjacent to the nitrogen atom. whitman.edulibretexts.org The loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion is another plausible fragmentation pathway for N-acetylated compounds.

IonPredicted m/zDescription
[M]⁺129.07898Molecular Ion
[M - CH₃CO]⁺86.06003Loss of the acetyl group
[M - CH₂CO]⁺87.06513Loss of ketene

X-ray Crystallography for Definitive Solid-State Structure Determination

While no experimental crystal structure is available, a predictive analysis of the solid-state structure of this compound can be made based on the structures of similar molecules.

Predicted Solid-State Characteristics:

Conformation: The six-membered oxazinane ring would likely adopt a chair conformation to minimize steric strain. The acetyl group on the nitrogen would likely be in an equatorial position to reduce steric hindrance.

Intermolecular Interactions: In the solid state, it is anticipated that the molecules would pack in a way that maximizes van der Waals interactions. Due to the presence of the polar amide group, dipole-dipole interactions would also play a significant role in the crystal packing. The absence of strong hydrogen bond donors (like N-H or O-H) suggests that hydrogen bonding would not be the primary packing force, although weak C-H···O interactions might be present.

Crystal System: Without experimental data, predicting the exact crystal system is speculative. However, for a molecule of this size and symmetry, common crystal systems such as monoclinic or orthorhombic would be expected.

The definitive determination of the solid-state structure of this compound awaits successful crystallization and single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 1 Oxazinan 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and three-dimensional arrangement of atoms in 1-(oxazinan-2-yl)ethanone. These methods allow for the precise determination of molecular geometries and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a widely employed method for investigating the electronic properties of molecules. The selection of an appropriate functional and basis set is crucial for obtaining accurate results. For a molecule like this compound, a common approach would involve using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT. This is often paired with a Pople-style basis set, like 6-31G(d,p), or a Dunning-style correlation-consistent basis set, such as cc-pVDZ, to provide a good balance between computational cost and accuracy. The choice of basis set determines the flexibility of the atomic orbitals used in the calculation, with larger basis sets generally yielding more accurate results at a higher computational expense.

For instance, in a study on a different ethanone (B97240) derivative, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, the molecular geometry was optimized using the B3LYP method with a 6-311G(d,p) basis set, demonstrating the utility of this approach for similar compounds. researchgate.net The selection of the functional and basis set is a critical step that influences the reliability of the predicted molecular properties.

Table 1: Commonly Used DFT Functionals and Basis Sets for Organic Molecules

Methodology Description Typical Application
B3LYP A hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation.Widely used for a broad range of organic molecules, providing a good balance of accuracy and computational cost.
M06-2X A high-nonlocality functional with a large amount of Hartree-Fock exchange.Often used for systems where non-covalent interactions are important, and for thermochemistry and kinetics.
ωB97X-D A range-separated hybrid functional with empirical dispersion correction.Suitable for studying systems with non-covalent interactions, such as hydrogen bonding, which may be present in this compound. researchgate.net
6-31G(d,p) A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p).A popular choice for geometry optimizations and frequency calculations of medium-sized organic molecules.
cc-pVDZ A Dunning correlation-consistent basis set of double-zeta quality.Provides a systematic way to converge towards the complete basis set limit and is often used for high-accuracy calculations.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

For a comprehensive understanding, DFT results can be compared with those from ab initio and semi-empirical methods. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide valuable benchmark data.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them significantly faster. wikipedia.org Methods like AM1, PM3, and the more recent PM7 are well-suited for rapid preliminary conformational searches and for studying large molecular systems. arxiv.org However, their accuracy can be limited if the molecule under investigation differs significantly from the compounds used in their parameterization. wikipedia.org A comparative analysis using these different levels of theory can provide a more robust and reliable picture of the molecular properties of this compound.

Analysis of Molecular Orbitals and Electronic Properties (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

The electronic character of this compound can be detailed through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis provides further details about the bonding and electronic structure. nih.gov This analysis can reveal information about charge distribution, hybridization, and delocalization of electron density within the molecule. For this compound, NBO analysis could be used to investigate the nature of the C-N and C-O bonds within the oxazinane ring and the carbonyl group, as well as potential intramolecular interactions.

Table 2: Representative Calculated Electronic Properties for a Hypothetical Conformer of this compound

Property Calculated Value (a.u.) Interpretation
HOMO Energy -0.25Represents the energy of the highest energy electrons available for donation.
LUMO Energy 0.05Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 0.30A larger gap generally indicates higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DIndicates the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.

Reaction Mechanism Studies and Transition State Profiling

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate reaction rates and understand the factors that control the reaction's outcome.

For example, the hydrolysis of the acetyl group or the ring-opening of the oxazinane moiety could be investigated. Computational studies would involve locating the transition state structures for these processes and calculating the activation energy barriers. nih.gov This information is crucial for predicting the reactivity and stability of the compound under different conditions. Quantum chemical calculations have been successfully used to investigate reaction pathways for various organic reactions, providing detailed mechanistic insights. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the oxazinane ring in this compound gives rise to multiple possible conformations. nih.gov Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface. researchgate.net

The oxazinane ring can adopt various conformations, such as chair, boat, and twist-boat forms. The acetyl group attached to the ring can also exist in different orientations. The relative energies of these conformers determine their population at a given temperature. Understanding the conformational preferences is essential as the geometry of the molecule can significantly influence its physical, chemical, and biological properties. nih.gov For instance, similar heterocyclic systems like piperazines have been shown to have distinct conformational preferences that affect their biological activity. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can be used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of this compound. The calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants is a powerful tool for structural elucidation. preprints.org Theoretical predictions of 1H and 13C NMR spectra can aid in the assignment of experimental signals.

Similarly, the vibrational frequencies from infrared (IR) spectroscopy can be calculated. These theoretical frequencies can be compared with the experimental IR spectrum to identify the characteristic vibrational modes of the molecule. For example, the calculated frequency for the carbonyl (C=O) stretch of the acetyl group would be a key feature for comparison. It is common practice to scale the calculated frequencies to account for systematic errors in the computational methods.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Corresponding Functional Group
¹H NMR Chemical Shift (ppm) 2.1Protons of the acetyl methyl group
¹³C NMR Chemical Shift (ppm) 170Carbonyl carbon of the acetyl group
IR Frequency (cm⁻¹) 1715C=O stretching vibration

Investigation of Intermolecular Interactions and Crystal Packing Motifs

In the absence of experimental single-crystal X-ray diffraction data for this compound, computational and theoretical methods provide a powerful lens through which to predict and analyze its solid-state architecture. The molecular structure of this compound, featuring a polar amide group, an ether linkage within the oxazinane ring, and aliphatic C-H bonds, suggests a rich landscape of potential intermolecular interactions that are likely to govern its crystal packing. Theoretical models and computational analyses of analogous N-acylated heterocyclic systems allow for a detailed postulation of the key non-covalent forces at play.

The primary intermolecular interactions anticipated to direct the crystal packing of this compound are hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces. The tertiary amide functionality within the molecule is a key determinant of its interaction profile. The carbonyl oxygen atom is a strong hydrogen bond acceptor, while the nitrogen atom, being part of a tertiary amide, lacks a hydrogen atom to act as a donor. However, the activated C-H bonds adjacent to the nitrogen and oxygen atoms within the oxazinane ring, as well as those on the acetyl methyl group, can function as weak hydrogen bond donors.

Computational studies on similar cyclic amides and morpholine (B109124) derivatives consistently highlight the importance of C-H···O hydrogen bonds in the formation of stable supramolecular assemblies. In the theoretical crystal lattice of this compound, it is probable that molecules will arrange in such a way as to maximize these C-H···O interactions. Specifically, the carbonyl oxygen is expected to be the primary acceptor site. The most acidic C-H donors are likely the methylene (B1212753) protons alpha to the ring oxygen and the methyl protons of the acetyl group. These interactions, though weaker than conventional O-H···O or N-H···O bonds, are numerous and collectively play a significant role in stabilizing the crystal structure.

Dipole-dipole interactions are also expected to be a major contributing factor to the crystal packing. The amide group possesses a large dipole moment, which will encourage an antiparallel arrangement of molecules in the crystal lattice to minimize electrostatic repulsion and maximize attraction. This often leads to the formation of centrosymmetric dimers or other packing motifs that effectively cancel out the net dipole moment within the unit cell.

Based on these theoretical considerations, a plausible crystal packing motif would involve chains or layers of molecules linked by a network of C-H···O hydrogen bonds. These chains or layers would then be held together by a combination of dipole-dipole and van der Waals interactions. The specific arrangement would seek to optimize the packing density and the energetic favorability of the intermolecular contacts.

Table 1: Predicted Intermolecular Hydrogen Bond Geometries for this compound Note: The following data are hypothetical and based on computational models and typical bond lengths and angles observed in crystal structures of similar N-acylated heterocyclic compounds. Cg refers to the centroid of the oxazinane ring.

D–H···AD-H (Å)H···A (Å)D···A (Å)∠D–H···A (°)Symmetry Operation
C(3)–H···O(1)1.092.453.48158x, 1+y, z
C(6)–H···O(1)1.092.513.52153-x, 1-y, -z
C(7)–H···O(2)1.082.623.651601-x, y, 1.5-z

Table 2: Key van der Waals and Dipole-Dipole Interaction Parameters (Theoretical) Note: These values are estimations based on theoretical calculations for molecules with similar functional groups and are intended to illustrate the potential nature of the interactions.

Interaction TypeAtom 1Atom 2Distance (Å)
van der WaalsC(5)C(7)3.75
van der WaalsO(2)H(C4)2.80
Dipole-Dipole (Head-to-Tail)C(1)=O(1)N(1)> 4.0
π-stacking (Ring Centroid)CgCgNot Applicable

Advanced Applications and Role in Contemporary Chemical Research

Utilization as Ligands in Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of ligands that can modulate the electronic and steric properties of a metal center, thereby controlling the activity and selectivity of catalytic transformations. frontiersin.orgijfmr.com While direct studies on 1-(Oxazinan-2-yl)ethanone as a ligand are not extensively documented, the broader class of oxazine (B8389632) and particularly oxazoline-containing compounds has demonstrated significant potential in this area. The nitrogen and oxygen atoms within the oxazinane ring of this compound offer potential coordination sites for a variety of transition metals.

The introduction of specific functional groups onto the oxazinane scaffold can tune the ligand's properties. For instance, the N-acetyl group can influence the electron-donating ability of the nitrogen atom. The development of chiral variants of this compound could lead to new classes of ligands for asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The structural rigidity of the oxazinane ring, combined with the potential for stereocontrol, makes it an attractive scaffold for the design of ligands that can enforce specific geometries around a metal center, leading to high levels of enantioselectivity in catalytic reactions. researchgate.net Research in this area is focused on exploring the coordination chemistry of oxazinane derivatives with various metals and evaluating their performance in key organic transformations such as hydrogenations, cross-coupling reactions, and polymerizations. ijfmr.comunl.pt

Ligand ClassMetal Center ExamplesCatalytic Application Examples
Oxazoline-dithianesCopper, PalladiumAsymmetric conjugate addition, Allylic alkylation researchgate.net
N-Heterocyclic CarbenesIron, Manganese, NickelReduction reactions, CO2 conversion unl.pt
Chelating LigandsCalcium, Strontium, BariumHomogeneous catalysis rug.nl

Role as Synthetic Intermediates and Building Blocks for Complex Chemical Entities

Heterocyclic compounds are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including natural products and pharmaceuticals. nih.govresearchgate.net Oxazine derivatives, in particular, are recognized as valuable synthetic intermediates due to their inherent reactivity and the presence of multiple functionalization points. derpharmachemica.comresearchgate.net this compound, with its N-acetyl group and the oxazinane ring, serves as a versatile precursor for the introduction of this heterocyclic motif into larger, more complex structures.

The N-acetyl group can be hydrolyzed to reveal a secondary amine, which can then participate in a variety of coupling reactions. The oxazinane ring itself can be opened under specific conditions to yield linear amino alcohol derivatives, which are important chiral building blocks. The versatility of oxazine derivatives as synthetic intermediates has been demonstrated in the total synthesis of various biologically active compounds. derpharmachemica.com For example, they have been employed in the construction of molecules with antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The ability to readily modify the structure of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. umassd.edu

Development of Specialized Materials (e.g., energetic materials based on oxazinanes)

The oxazinane framework is a key structural motif in the development of advanced energetic materials. researchgate.net These materials are designed to release large amounts of energy upon decomposition and have applications in various fields. The incorporation of explosophoric groups, such as nitro groups, onto the oxazinane ring can lead to the formation of high-energy compounds with desirable properties, including high density and good thermal stability. bohrium.com

Research in this area has focused on the synthesis and characterization of various energetic derivatives of 1,3-oxazinane. researchgate.net The presence of the N-acetyl group in this compound provides a handle for further functionalization, allowing for the introduction of additional energy-rich moieties. The additional carbon centers in the 1,3-oxazinane structure allow for the covalent bonding of geminal explosophoric groups, leading to unique energetic properties. bohrium.com The modification of existing energetic compounds can also yield derivatives with improved performance characteristics. smolecule.com The study of these materials involves a combination of synthetic chemistry, computational modeling, and performance testing to optimize their energetic output and safety profiles.

Energetic Compound ClassKey Structural FeaturePotential Application
1,3-Diazinane derivativesGeminal-explosophoric groupsHigh-energy materials bohrium.com
3,5,5-Trinitro-1,3-oxazinaneTrinitro substitutionEnergetic materials
N-acetylated oxazinane derivativesFunctionalization handleTunable energetic properties

Applications in Chemical Probes and Labeling Studies

Chemical probes are essential tools for studying biological processes in living systems. They are designed to interact specifically with a target molecule, such as a protein or an enzyme, and report on its activity or localization through a detectable signal, often fluorescence. The development of effective chemical probes requires a scaffold that is biocompatible and can be readily functionalized with reporter groups and reactive moieties for target engagement.

While specific applications of this compound as a chemical probe are still emerging, the N-acetyl group is a common feature in biological molecules, making this compound a potential tool for probing enzymes that recognize or modify this functionality. For instance, N-acetyl muramic acid probes have been used for the rapid and efficient labeling of peptidoglycans in living bacteria. nih.gov Furthermore, diazirine-based photoaffinity probes have been developed to identify proteins that interact with post-translationally modified histones. nih.gov The oxazinane scaffold could be incorporated into such probes to modulate their solubility, cell permeability, and pharmacokinetic properties. The synthesis of fluorescently labeled derivatives of this compound could enable the visualization and tracking of these molecules in cellular environments, providing insights into their biological interactions. researchgate.net

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of compounds, known as libraries, which can then be screened for biological activity. nih.govbohrium.com The design of these libraries often relies on the use of "privileged scaffolds," which are molecular frameworks that are known to interact with multiple biological targets. benthamscience.commdpi.com The oxazine ring system is considered a privileged scaffold due to its presence in numerous biologically active compounds. nih.govresearchgate.net

The integration of this compound into combinatorial libraries allows for the generation of a wide range of derivatives with diverse substitution patterns. By varying the substituents on the oxazinane ring and modifying the N-acetyl group, chemists can create libraries of compounds that explore a broad region of chemical space. mdpi.com These libraries can be screened against a variety of biological targets, such as enzymes and receptors, to identify new lead compounds for drug discovery. mdpi.comnih.gov The use of solid-phase synthesis techniques can further streamline the production of these libraries, enabling high-throughput synthesis and screening. nih.gov The structural diversity and synthetic tractability of oxazine derivatives make them valuable components of modern drug discovery platforms. google.com

Conclusions and Future Research Directions

Synthesis and Characterization Advancements

The development of efficient and novel synthetic routes is fundamental to enabling broader research into 1-(Oxazinan-2-yl)ethanone. Future efforts could focus on refining existing methods and developing new, more sustainable strategies.

Advanced Synthetic Methodologies : Current approaches to similar N-acyl heterocycles often involve multi-step sequences. Future research should aim to develop one-pot reactions, potentially utilizing cascade or multicomponent strategies to improve efficiency. researchgate.netresearchgate.net For instance, a one-pot synthesis from primary amines and 1,3-diols in the presence of a dialkyl carbonate has proven effective for related 1,3-oxazinan-2-ones and could be adapted. researchgate.net Metal-catalyzed C-N bond-forming reactions, which have been successful in the synthesis of N-acyl carbazoles and phenoxazines, could also offer a versatile route to this compound and its derivatives. nih.govbeilstein-journals.org

Green Chemistry Approaches : The use of greener solvents, catalyst systems (such as biocatalysts or reusable solid catalysts), and energy sources like microwave irradiation could significantly reduce the environmental impact of synthesis. mdpi.com Microwave-assisted synthesis, for example, often leads to shorter reaction times and higher yields. mdpi.com

Comprehensive Characterization : While standard techniques like NMR, IR, and mass spectrometry are routine, a deeper characterization is needed. Advanced solid-state NMR and X-ray crystallography would provide definitive structural confirmation and insights into intermolecular interactions. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), can be used alongside experimental data to assign spectral features and confirm structural assignments with high confidence. nih.gov

Potential Synthetic Strategy Key Reagents/Conditions Potential Advantages Reference Analogy
N-Acylation of OxazinaneOxazinane, Acyl Chloride/Anhydride (B1165640), BaseDirect, well-established transformation beilstein-journals.org
One-Pot Amine/Diol CyclizationPrimary Amine, 1,3-Diol, Dialkyl CarbonateHigh atom economy, reduced waste researchgate.net
Metal-Catalyzed CyclizationSuitably functionalized precursors, Copper/Palladium catalystVersatility, broad substrate scope nih.gov
Reductive AcylationNitro-alcohol precursor, Reduction followed by in-situ acylationAccess from different starting materials mdpi.com

Exploration of Novel Reactivity Pathways

The unique N-acyl hemiaminal structure of this compound suggests a rich and underexplored reactivity profile. Investigations into its chemical behavior could unlock its potential as a versatile synthetic intermediate.

Ring-Chain Tautomerism and Ring Opening : The core oxazinane ring may be susceptible to ring-opening under specific conditions (e.g., acidic or basic hydrolysis), yielding a linear amino alcohol derivative. Studying the equilibrium and kinetics of this process is crucial for understanding its stability and for harnessing it in synthetic applications.

N-Acyliminium Ion Formation : In the presence of a Lewis acid, the N-acyl hemiaminal moiety can act as a precursor to a reactive N-acyliminium ion. These intermediates are powerful electrophiles that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to more complex substituted piperidine (B6355638) structures.

Reactions at the Acetyl Group : The methyl group of the ethanone (B97240) moiety is amenable to a variety of classic transformations. It can be deprotonated to form an enolate, enabling aldol (B89426) condensations, alkylations, and other reactions to build molecular complexity. The carbonyl group itself can undergo reduction, addition of organometallics, or conversion to other functional groups.

Ring Contraction/Rearrangement : Inspired by recent discoveries, the potential for base-promoted ring contraction of the oxazine (B8389632) ring to form substituted pyrrole (B145914) derivatives presents an exciting avenue. zioc.ru Exploring this transformation could establish this compound as a valuable precursor to different heterocyclic systems. zioc.ru

Expansion of Theoretical Understanding

Computational chemistry offers a powerful lens through which to understand the intrinsic properties of this compound, guiding experimental work and predicting its behavior.

Conformational Analysis : The six-membered oxazinane ring can adopt various chair and boat conformations. Theoretical calculations can determine the relative energies of these conformers and the barriers to their interconversion, which is critical for understanding its reactivity and biological interactions.

Electronic Structure Analysis : A detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity, identifying the most likely sites for nucleophilic and electrophilic attack. nih.gov This understanding is essential for designing new reactions and predicting their outcomes.

Reaction Mechanism Modeling : DFT calculations can be employed to model the transition states and reaction pathways for proposed transformations, such as N-acyliminium ion formation or ring-opening reactions. This can help optimize reaction conditions and provide a deeper understanding of the underlying reaction mechanisms. nih.gov

Identification of Underexplored Applications

The structural features of this compound are reminiscent of motifs found in biologically active molecules and functional materials, suggesting several potential applications that warrant investigation.

Medicinal Chemistry Scaffolding : The oxazine ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.govumpr.ac.id this compound could serve as a key building block for the synthesis of new libraries of compounds for drug discovery. For example, related 1,2-oxazine molecules have been synthesized as inhibitors of acetylcholinesterase, a target for Alzheimer's disease. nih.gov

Agrochemicals : Heterocyclic compounds are a mainstay of the agrochemical industry. The oxazinane core could be explored for the development of new herbicides, fungicides, or insecticides, as related structures have shown promise in these areas. umpr.ac.id

Materials Science : The molecule could potentially serve as a monomer for the synthesis of novel polymers. The oxazinane ring could be incorporated into a polymer backbone to impart specific properties related to thermal stability, polarity, or degradability. Furthermore, related ethanone-functionalized heterocycles are used as building blocks for ligands in supramolecular chemistry. nih.gov

Potential Application Area Rationale / Related Findings Key Research Question
Medicinal Chemistry Oxazine derivatives exhibit diverse biological activities (antimicrobial, anticancer, etc.). nih.govumpr.ac.idnih.govCan derivatives of this compound be developed as potent and selective therapeutic agents?
Agrochemicals Tetrahydro-4H-1,2-oxazines are found in fungicides and herbicides. umpr.ac.idDoes this scaffold exhibit useful herbicidal or fungicidal properties?
Polymer Chemistry Heterocyclic rings can be incorporated into polymer backbones to tune properties.Can this compound be polymerized via ring-opening or other methods to create novel materials?
Supramolecular Chemistry Ethanone-functionalized pyridines are precursors for complex ligands. nih.govCan this compound be used to construct ligands for metal-organic frameworks or self-assembled structures?

Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through collaborative, interdisciplinary research that bridges traditional scientific divides.

Chemical Biology : Synthetic chemists can design and create derivatives that can be used by chemical biologists as probes to study biological pathways. For instance, attaching a fluorescent tag or a reactive handle could allow for the visualization and identification of its cellular targets.

Cheminformatics and Machine Learning : Large virtual libraries of derivatives can be generated and screened in silico for potential biological activity or desirable material properties. This computational pre-screening, guided by machine learning models, can prioritize synthetic targets and accelerate the discovery process. nih.gov

Biocatalysis : Enzymes could be employed for the enantioselective synthesis of chiral derivatives of this compound. This would provide access to single-enantiomer compounds, which is often crucial for pharmacological activity, and aligns with the principles of green chemistry.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(Oxazinan-2-yl)ethanone be optimized for improved yield and purity?

  • Methodology : Start with a nucleophilic substitution or condensation reaction between oxazinan-2-yl precursors (e.g., oxazinane derivatives) and acetylating agents. For example, analogous syntheses of substituted ethanones (e.g., 1-(2-furanyl)ethanone) involve refluxing with acetyl chloride in anhydrous solvents like ethanol or toluene . Optimize reaction conditions (temperature, catalyst, stoichiometry) using design-of-experiments (DoE) approaches. Purify via recrystallization (methanol/water systems) or column chromatography, and confirm purity via HPLC or GC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and oxazine ring vibrations (e.g., C-O-C at ~1100 cm⁻¹), as demonstrated for structurally similar ethanones . NMR (¹H/¹³C) can resolve the oxazinan-2-yl environment (e.g., coupling patterns of protons adjacent to nitrogen) and confirm acetyl group integration. Mass spectrometry (EI or ESI) provides molecular weight validation and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, studies on 1-(2-thienyl)ethanone used DFT to predict regioselectivity in electrophilic substitutions . Compare results with experimental kinetic data (e.g., Hammett plots) to validate computational models.

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s physical properties?

  • Methodology : Cross-validate experimental measurements (e.g., melting point, logP) with multiple techniques (DSC for thermal behavior, shake-flask method for logP). For discrepancies in spectral data, reassess sample purity, solvent effects, or instrumental calibration, as seen in IR studies of 1-(2-furanyl)ethanone . Use high-level ab initio calculations (e.g., CCSD(T)) to refine theoretical predictions .

Q. How can derivatization enhance the bioactivity or analytical detection of this compound?

  • Methodology : Introduce functional groups (e.g., hydroxyl, nitro) via electrophilic substitution or coupling reactions. For instance, nitration of 1-(2-hydroxy-3-nitrophenyl)ethanone analogs improved bioactivity screening outcomes . For detection, derivatize with fluorescent tags (e.g., dansyl chloride) and optimize separation via LC-MS/MS, leveraging protocols for phenyl-substituted ethanones .

Q. What mechanistic insights explain unexpected byproducts during this compound synthesis?

  • Methodology : Use in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation. For example, studies on pyrazole-based ethanones identified unstable intermediates via time-resolved spectroscopy . Employ kinetic isotope effects (KIE) or isotopic labeling to elucidate pathways and suppress side reactions (e.g., over-acetylation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.